molecular formula C18H16N4O3 B2684069 methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate CAS No. 477890-17-8

methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate

Cat. No.: B2684069
CAS No.: 477890-17-8
M. Wt: 336.351
InChI Key: PDPZWTFPXHYLSM-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate is an organic compound featuring both pyridine and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Precursors: The synthesis begins with the preparation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid through a multi-step process involving nitration, reduction, and cyclization of suitable precursors.

  • Formation of Amide Linkage: The carboxylic acid group is converted to its corresponding acid chloride, then reacted with 4-aminobenzoic acid under anhydrous conditions to form the desired amide.

  • Esterification: The final step involves esterifying the benzoic acid moiety with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial-scale production may utilize optimized catalytic processes, high-pressure reactors, and continuous flow techniques to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the pyridine ring, leading to the formation of N-oxides.

  • Reduction: The carbonyl group can be reduced to an alcohol under hydrogenation conditions.

  • Substitution: Halogenation and nitration can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Bromine, nitric acid.

Major Products:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Alcohol derivatives of the ester.

  • Substitution Products: Various halogenated and nitro derivatives.

Scientific Research Applications

Chemistry: The compound is used in studying complex organic reactions and mechanisms. Biology: It serves as a molecular probe in enzymatic studies due to its imidazole group. Medicine: Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

Mechanism of Effects: The imidazole ring can bind to metal ions and act as a chelating agent, influencing enzymatic activity and receptor interactions. The ester group enhances its solubility and facilitates its transport across biological membranes.

Molecular Targets and Pathways: It may target enzymes like cytochrome P450, affecting metabolic pathways, or modulate receptor sites involved in cellular signaling pathways.

Comparison with Similar Compounds

  • Methyl 4-({[1-(2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate

  • Ethyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate

Uniqueness:

  • The specific substitution pattern on the pyridine and imidazole rings imparts unique electronic and steric properties, influencing its reactivity and binding affinity.

  • The compound's molecular structure provides a balance of hydrophilic and lipophilic characteristics, making it suitable for diverse applications.

Feel free to dive deeper into any of these sections or ask for more details on specific aspects of this intriguing compound!

Properties

IUPAC Name

methyl 4-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-4-3-5-16(20-12)22-10-15(19-11-22)17(23)21-14-8-6-13(7-9-14)18(24)25-2/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPZWTFPXHYLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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